
C23H18ClF3N4O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C23H18ClF3N4O4 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including aromatic rings, halogens, and nitrogen-containing groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C23H18ClF3N4O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.
Introduction of halogens: Halogenation reactions, such as chlorination and fluorination, are used to introduce chlorine and fluorine atoms into the aromatic rings.
Formation of nitrogen-containing groups: Amination reactions are employed to introduce nitrogen atoms into the molecule.
Coupling reactions: Various coupling reactions, such as Suzuki or Heck coupling, are used to link different parts of the molecule together.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reactants.
Catalysts: Catalysts are often used to increase the efficiency of the reactions and to achieve higher yields.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
化学反应分析
Types of Reactions
C23H18ClF3N4O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
C23H18ClF3N4O4: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C23H18ClF3N4O4 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibit enzymes: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulate signaling pathways: Influence signaling pathways within cells, leading to changes in cellular functions.
相似化合物的比较
C23H18ClF3N4O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C22H17ClF3N4O3: A compound with a similar structure but one less oxygen atom.
C24H19ClF3N4O4: A compound with a similar structure but one more carbon and hydrogen atom.
C23H18ClF2N4O4: A compound with a similar structure but one less fluorine atom.
The uniqueness of This compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications in scientific research.
属性
分子式 |
C23H18ClF3N4O4 |
|---|---|
分子量 |
506.9 g/mol |
IUPAC 名称 |
3-[(1S,3R,3aR,6aS)-5-[2-chloro-5-(trifluoromethyl)phenyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H18ClF3N4O4/c24-12-6-5-10(23(25,26)27)9-15(12)31-19(33)17-14(7-8-16(28)32)30-22(18(17)20(31)34)11-3-1-2-4-13(11)29-21(22)35/h1-6,9,14,17-18,30H,7-8H2,(H2,28,32)(H,29,35)/t14-,17+,18-,22-/m0/s1 |
InChI 键 |
RCYUEQQSQCSCIV-TVZIFOOBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)N2 |
规范 SMILES |
C1=CC=C2C(=C1)C3(C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


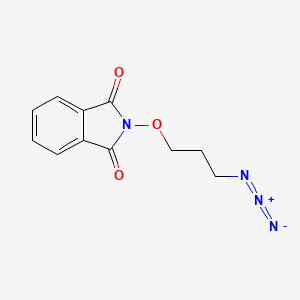

![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
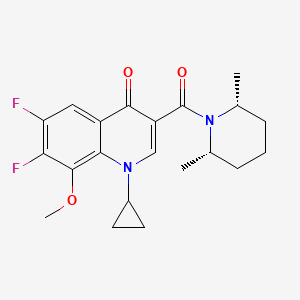
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
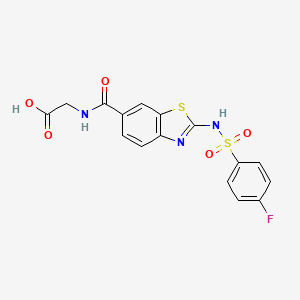
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
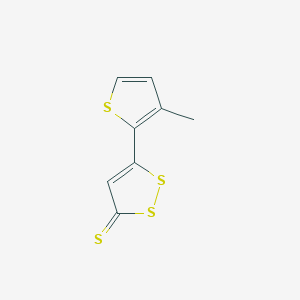
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
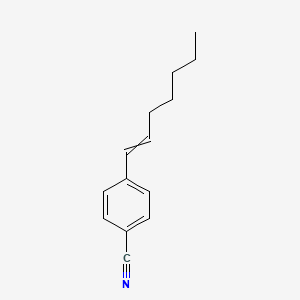
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
